molecular formula C11H17N3O B13343079 (S)-1-Prolylpiperidine-4-carbonitrile

(S)-1-Prolylpiperidine-4-carbonitrile

Cat. No.: B13343079
M. Wt: 207.27 g/mol
InChI Key: ABYKIFPGKKHQNV-JTQLQIEISA-N
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Description

(S)-1-Prolylpiperidine-4-carbonitrile is a chiral compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a nitrile group, and a prolyl moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Prolylpiperidine-4-carbonitrile typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-proline with piperidine-4-carbonitrile under controlled conditions to yield the target compound. The reaction may require the use of catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Prolylpiperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or alcohols are frequently employed.

Major Products Formed

The major products formed from these reactions include amides, primary amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-Prolylpiperidine-4-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-1-Prolylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Prolylpiperidine-4-carbonitrile: The enantiomer of the target compound, with different stereochemistry and potentially different biological activity.

    Piperidine-4-carbonitrile: Lacks the prolyl moiety, resulting in different chemical properties and reactivity.

    Prolylpiperidine derivatives: Various derivatives with modifications to the piperidine ring or prolyl group, leading to diverse chemical and biological properties.

Uniqueness

(S)-1-Prolylpiperidine-4-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This compound’s distinct combination of functional groups makes it a valuable tool in synthetic chemistry and a promising candidate for drug development and other scientific applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(2S)-pyrrolidine-2-carbonyl]piperidine-4-carbonitrile

InChI

InChI=1S/C11H17N3O/c12-8-9-3-6-14(7-4-9)11(15)10-2-1-5-13-10/h9-10,13H,1-7H2/t10-/m0/s1

InChI Key

ABYKIFPGKKHQNV-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC(CC2)C#N

Canonical SMILES

C1CC(NC1)C(=O)N2CCC(CC2)C#N

Origin of Product

United States

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